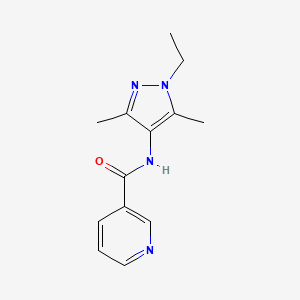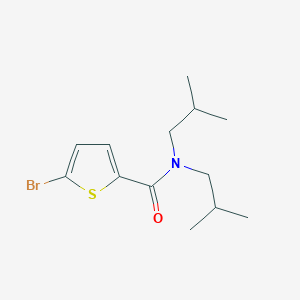![molecular formula C14H16INO3 B4278043 2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4278043.png)
2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid
Overview
Description
2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as PAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the family of cyclohexanecarboxylic acids and has a molecular weight of 416.1 g/mol.
Mechanism of Action
The mechanism of action of 2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid involves its interaction with MMPs. 2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid binds to the active site of MMPs and inhibits their activity, thereby preventing the degradation of extracellular matrix proteins. This leads to the preservation of the extracellular matrix and the prevention of tissue damage.
Biochemical and Physiological Effects:
2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been reported to inhibit the growth of various cancer cell lines. 2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, 2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid has some limitations. It is insoluble in water, which makes it difficult to administer in vivo. It also has a low bioavailability, which limits its efficacy in vivo.
Future Directions
There are several future directions for 2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid research. One potential direction is the development of 2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid-based drugs for the treatment of osteoarthritis and other inflammatory diseases. Another direction is the investigation of 2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid's potential as an anticancer agent. Further research is also needed to improve the bioavailability of 2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid and to develop more effective drug delivery systems.
Scientific Research Applications
2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been extensively studied for its potential applications in drug development. It has been reported to exhibit anti-inflammatory, analgesic, and antitumor activities. 2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This property makes 2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid a potential candidate for the treatment of various diseases such as osteoarthritis and cancer.
properties
IUPAC Name |
2-[(2-iodophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h3-4,7-10H,1-2,5-6H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJACPDDDRHZTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-tert-butylphenyl)-4-quinolinecarboxamide](/img/structure/B4277977.png)
![3-bromo-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4277981.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4277993.png)

![3-{[(4-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278021.png)

![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B4278049.png)

![2,8-dimethyl-5-(9H-xanthen-9-ylcarbonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4278060.png)
![2-(2,4-dimethylphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide](/img/structure/B4278063.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4278069.png)
![isopropyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278073.png)